3-(Benzyloxy)-N,N-diethylaniline
Description
Properties
CAS No. |
63240-45-9 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
N,N-diethyl-3-phenylmethoxyaniline |
InChI |
InChI=1S/C17H21NO/c1-3-18(4-2)16-11-8-12-17(13-16)19-14-15-9-6-5-7-10-15/h5-13H,3-4,14H2,1-2H3 |
InChI Key |
MVFMNUTXAKOWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Benzylation of 3-Nitrophenol
The synthesis begins with 3-nitrophenol, where the hydroxyl group is protected via benzylation. Benzyl bromide (1.2 equivalents) and potassium carbonate (2.0 equivalents) in anhydrous acetone at 60°C for 12 hours yield 3-nitrobenzyloxybenzene. This step achieves 85–92% conversion, with the nitro group remaining intact for subsequent reduction.
Reduction of Nitro to Primary Amine
Catalytic hydrogenation using 10% Pd/C under 30 psi H₂ in ethanol at 25°C reduces the nitro group to a primary amine, producing 3-benzyloxyaniline. Alternatively, iron powder in hydrochloric acid (Fe/HCl) at 70°C offers a cost-effective reduction method, albeit with slightly lower yields (78–85%).
Diethylation of the Primary Amine
The critical challenge lies in converting the primary amine to a tertiary diethylated product. Two strategies are prevalent:
- Direct Alkylation : Treating 3-benzyloxyaniline with excess ethyl iodide (3.0 equivalents) and sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to 25°C over 24 hours. This method yields 62–68% of the desired product but risks quaternary ammonium salt formation.
- Reductive Amination : Reacting the amine with acetaldehyde (2.5 equivalents) and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer) selectively generates the tertiary amine in 73–79% yield. This approach minimizes over-alkylation but requires careful pH control.
Table 1: Comparison of Diethylation Methods
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Alkylation | Ethyl iodide, NaH | THF | 62–68 | 88–92 |
| Reductive Amination | Acetaldehyde, NaBH₃CN | MeOH | 73–79 | 94–97 |
Synthetic Route 2: Amine Protection Prior to Benzylation
Acetylation of 3-Hydroxyaniline
To prevent unwanted side reactions during benzylation, the amine group in 3-hydroxyaniline is protected via acetylation. Treatment with acetic anhydride (1.5 equivalents) in pyridine at 25°C for 4 hours yields 3-acetamidophenol (89–94% yield). This intermediate is stable under subsequent benzylation conditions.
Benzylation of the Protected Phenol
Benzyl bromide (1.1 equivalents) and potassium carbonate (2.2 equivalents) in dimethylformamide (DMF) at 80°C for 6 hours afford 3-benzyloxyacetamidophenol. The reaction proceeds efficiently (91–95% yield), with no detectable cleavage of the acetamide group.
Deprotection and Alkylation
Hydrolysis of the acetamide group using 6 M HCl at 100°C for 2 hours regenerates 3-benzyloxyaniline, which undergoes diethylation as described in Section 2.3. This route achieves an overall yield of 58–64%, with the added advantage of avoiding nitro group reduction.
Alternative Methodologies and Catalytic Innovations
Brönsted Acidic Ionic Liquid (BAIL)-Mediated Reactions
Recent advances highlight the use of BAILs such as [bsmim][NTf₂] to catalyze alkylation steps under solvent-free conditions. In a model reaction, 3-benzyloxyaniline and diethyl sulfate (2.2 equivalents) react at 80°C for 8 hours in the presence of 5 mol% [bsmim][NTf₂], yielding this compound in 81% yield. BAILs enhance reaction rates by stabilizing transition states through hydrogen bonding, though scalability remains a concern.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C) accelerates the diethylation step, reducing reaction times from 24 hours to 45 minutes. Combining ethyl bromide (2.5 equivalents) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in acetonitrile achieves 76% yield, demonstrating the potential for rapid, energy-efficient synthesis.
Challenges and Optimization Strategies
Regioselectivity and Byproduct Formation
The electron-donating diethylamino group directs electrophilic substitution to the para position, necessitating careful monitoring to prevent regioisomeric contamination. Gas chromatography-mass spectrometry (GC-MS) analysis reveals that maintaining reaction temperatures below 100°C and using excess alkylating agents suppress para-substituted byproducts.
Purification and Scalability
Column chromatography on silica gel (hexane/ethyl acetate, 4:1) remains the standard purification method, though recrystallization from ethanol/water mixtures (3:1) offers a scalable alternative with 89–93% recovery. Industrial-scale processes favor continuous-flow hydrogenation and membrane-based solvent recovery to enhance throughput.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Nitro group reduction results in the formation of an amine.
Substitution: Halogenation or nitration leads to the formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
3-(Benzyloxy)-N,N-diethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of 3-(Benzyloxy)-N,N-diethylaniline include:
Physicochemical Properties
- Lipophilicity : The benzyloxy group in this compound increases lipophilicity compared to methoxy or chloro analogues, enhancing membrane permeability in biological systems .
- Solubility: N,N-Diethyl groups improve solubility in organic solvents (e.g., isopropanol, DMF) but reduce water solubility. For example, 3-Methoxy-N,N-dimethylaniline is immiscible in water , while N,N-diethylaniline’s boiling point (216°C) makes it ideal for high-temperature reactions .
- Electronic Effects : The benzyloxy group is weakly electron-donating, stabilizing carbocation intermediates in rearrangements. Chloro substituents (electron-withdrawing) deactivate the ring, reducing reactivity in electrophilic substitutions .
Q & A
Basic: What synthetic routes are recommended for preparing 3-(Benzyloxy)-N,N-diethylaniline with high purity?
Methodological Answer:
The synthesis typically involves benzyloxy group introduction via nucleophilic substitution or coupling reactions. For example, O-benzyl hydroxylamine hydrochloride (a benzyloxy donor) can react with halogenated intermediates under basic conditions (e.g., sodium carbonate). Post-synthesis purification via column chromatography (using dichloromethane/hexane gradients) or recrystallization (from diethyl ether/pentanes) is critical to remove unreacted amines or byproducts . Ensure inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
Basic: How does the solubility of this compound influence its utility in nanoparticle synthesis?
Methodological Answer:
N,N-Diethylaniline derivatives are uniquely effective solvents for dissolving hydrogen phosphide (PH₃), a precursor for metal phosphide nanoparticles. For instance, this compound’s moderate polarity and high boiling point (~200°C) enable controlled nanowire growth. However, excessive solvent volumes (>2 mL) can induce nanowire bending due to altered surface tension. Optimize solvent-to-reactant ratios to balance dissolution and structural integrity .
Advanced: What role does this compound play in thermal Claisen rearrangements?
Methodological Answer:
As a high-boiling solvent, it facilitates thermal Claisen rearrangements of allyl/aryl propargyl ethers by stabilizing reactive intermediates (e.g., zwitterionic species). Refluxing substrates in this solvent at ~200°C for 8–12 hours yields fused heterocycles (e.g., furoquinolinones). Monitor reaction progress via TLC (silica gel, UV detection) and confirm regioselectivity via ¹H-NMR (aromatic proton splitting patterns) .
Advanced: How do molecular interactions between this compound and m-cresol affect mixture thermodynamics?
Methodological Answer:
In binary mixtures with m-cresol, deviations from ideality (e.g., excess viscosity, volume) arise from hydrogen bonding between the phenolic hydroxyl group and the benzyloxy moiety. Calculate excess molar free energy (ΔGᴱ) and partial molar volumes using density/viscosity data at 25–45°C. These interactions reduce activation energy barriers, enhancing fluidity in reaction media .
Basic: What analytical techniques are suitable for characterizing this compound derivatives?
Methodological Answer:
- Mass Spectrometry (ESI-MS): Confirm molecular ions (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of benzyloxy groups).
- ¹³C-NMR: Identify substitution patterns (e.g., diethylamino carbons at δ 40–45 ppm, benzyloxy carbons at δ 70–75 ppm).
- HPLC: Use C18 columns with acetonitrile/water gradients to assess purity (>98% required for catalytic applications) .
Advanced: How does this compound contribute to nonlinear optical properties in charge-transfer complexes?
Methodological Answer:
In charge-transfer complexes with fullerenes (e.g., C₆₀), the electron-rich diethylamino group donates electrons to fullerene acceptors, enhancing third-order polarizability (χ³). Characterize via Z-scan measurements at 532 nm. Compare hyperpolarizability values with unsubstituted aniline analogs to quantify the benzyloxy group’s electron-withdrawing effects .
Basic: What environmental persistence data exist for N,N-diethylaniline derivatives?
Methodological Answer:
N,N-Diethylaniline exhibits low biodegradability (0% BOD in 4 weeks via MITI tests) and variable bioaccumulation (BCF 17–161 in carp). For 3-(Benzyloxy)- analogs, predict persistence using QSAR models (e.g., EPI Suite) and validate via OECD 301F assays. Prioritize degradation pathways (e.g., photolysis under UV/visible light) to mitigate ecological risks .
Advanced: How can mutagenicity risks be managed during handling of benzyloxy-substituted anilines?
Methodological Answer:
Ames II testing reveals that mutagenicity varies with substitution patterns. While this compound is less mutagenic than anomeric amides, use fume hoods, nitrile gloves, and closed systems during synthesis. Store at −20°C under nitrogen to prevent degradation into mutagenic byproducts (e.g., nitroso compounds) .
Basic: What purification strategies resolve contradictions in reported melting points for this compound?
Methodological Answer:
Discrepancies (e.g., 70–73°C vs. 170°C) arise from polymorphic forms or residual solvents. Recrystallize from ethanol/water mixtures (1:3 v/v) and characterize via DSC to identify phase transitions. Cross-validate with elemental analysis (C, H, N ±0.3%) to confirm stoichiometry .
Advanced: What mechanistic insights explain solvent effects in metal-phosphide syntheses using this compound?
Methodological Answer:
The solvent’s Lewis basicity coordinates with metal ions (e.g., Zn²⁺), modulating reduction kinetics. For example, in Zn₃P₂ synthesis, N,N-diethylaniline stabilizes PH₃ intermediates, preventing premature precipitation. Use in situ FTIR (PH₃ stretching at ~2320 cm⁻¹) to monitor intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
